molecular formula C10H13BrO B2718700 4-Bromo-1-isopropyl-2-methoxybenzene CAS No. 1369775-86-9

4-Bromo-1-isopropyl-2-methoxybenzene

Cat. No.: B2718700
CAS No.: 1369775-86-9
M. Wt: 229.117
InChI Key: LKCIPBSEEFZRGN-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-2-methoxybenzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methoxy group at the 2-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-2-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: As described in the preparation methods, this compound can undergo further substitution reactions at the benzene ring.

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic substitution: Sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Bromination: this compound.

    Nucleophilic substitution: 1-Isopropyl-2-methoxybenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: 4-Carboxy-1-isopropyl-2-methoxybenzene.

Scientific Research Applications

4-Bromo-1-isopropyl-2-methoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-2-methoxybenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attacks, making it less reactive. the presence of the methoxy group, an electron-donating group, can activate the ring towards electrophilic substitution at the ortho and para positions relative to the methoxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isopropyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for selective reactions and applications in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2-methoxy-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCIPBSEEFZRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369775-86-9
Record name 4-Bromo-1-isopropyl-2-methoxybenzene
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